Sodium 2-glycerophosphate pentahydrate

Beschreibung

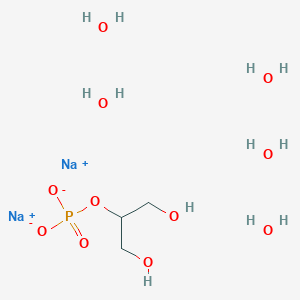

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUISUYOHQFQH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158536 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-09-8, 154804-51-0 | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-glycerophosphate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154804-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Stepwise Reaction Mechanism

The synthesis begins with glycerol's regioselective esterification using pivaloyl chloride to protect primary hydroxyl groups. Under controlled conditions (5°C, pyridine catalyst), glycerol reacts with pivaloyl chloride in methyl tert-butyl ether (MTBE) to form 1,3-bis(trimethylacetyl) glycerol (yield: 85–90%). The reaction equation is:

Chlorination follows using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to phosphorylate the secondary hydroxyl group. At −5°C, 1,3-bis(trimethylacetyl) glycerol reacts with POCl₃ in ethylamine/MTBE, yielding 2-(dichlorophosphoryloxy)-1,3-bis(trimethylacetyl) glycerol. Hydrolysis with methanol and sodium hydroxide (pH 12–13, 65°C) removes protecting groups, generating sodium β-glycerophosphate.

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Esterification temperature | −2°C to −8°C | Prevents diastereomer formation |

| POCl₃ stoichiometry | 1.1–1.2 equivalents | Minimizes α-isomer contamination |

| Hydrolysis pH | 12.0–12.5 | Ensures complete deprotection |

| Methanol volume ratio | 20:1 (v/w) | Facilitates crystallization |

Post-hydrolysis, the product is purified via sequential solvent extraction (hexane/methanol) and sodium sulfate drying, achieving 50.4–53.9% overall yield.

Phase-Partitioning Purification Method

Solvent Selection for Impurity Removal

EP2389348B1 introduces a dual-phase partitioning system to eliminate α-glycerophosphate isomers and residual HCl. After phosphorylation, the crude product is treated with:

Yield Optimization Strategies

| Strategy | Outcome | Source |

|---|---|---|

| 5% Moist methanol wash | Reduces sodium chloride content by 78% | |

| Anhydrous Na₂SO₄ drying | Lowers water content to <0.1% | |

| Hexane recrystallization | Increases purity from 90% to 97% |

This method achieves 94–97% purity with <3% α-isomer contamination, suitable for pharmaceutical applications.

Comparative Analysis of Industrial Methods

Efficiency Metrics

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Esterification-chlorination | 51.2% | 95.5% | Pilot-scale |

| Phase-partitioning | 48.7% | 97.1% | Industrial |

Environmental and Cost Considerations

-

POCl₃ usage : Generates HCl waste, requiring neutralization (cost: $12–15/kg product).

-

Hexane recycling : Reduces solvent expenditure by 40% in continuous processes.

Quality Control and Characterization

Analytical Techniques

Specification Compliance

| Parameter | USP Requirement | Typical Result |

|---|---|---|

| Assay (Na₂C₃H₇O₆P) | 97.0–103.0% | 98.7% |

| Heavy metals (Pb) | ≤10 ppm | <5 ppm |

| Water content (KF) | 27–30% | 28.4% |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cytidin-3'-monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung, Dephosphorylierung und Hydrolyse . Es kann phosphoryliert werden, um Cytidin-diphosphat und Cytidin-triphosphat zu bilden . Die Dephosphorylierung von Cytidin-3'-monophosphat führt zur Bildung von Cytidin .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Cytidin-3'-monophosphat verwendet werden, umfassen Phosphorylchlorid, Alkylhalogenide und verschiedene Enzyme wie Ribonuklease und Nukleotidasen . Reaktionsbedingungen umfassen typischerweise niedrige Temperaturen und kontrollierte pH-Werte, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Cytidin-3'-monophosphat gebildet werden, umfassen Cytidin-diphosphat, Cytidin-triphosphat und Cytidin . Diese Produkte sind für verschiedene zelluläre Prozesse unerlässlich, darunter die RNA-Synthese und -Regulation .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Phosphatase Inhibition

Sodium 2-glycerophosphate pentahydrate serves as a phosphatase inhibitor , which is crucial in various biochemical assays. By inhibiting phosphatases, it helps maintain phosphate levels in biological systems, facilitating the study of phosphate-dependent processes .

Bone Mineralization

This compound is recognized for its role in promoting bone matrix mineralization . It acts by delivering phosphate ions to osteoblasts, which are essential for bone formation. This property is particularly beneficial in studies related to osteoporosis and bone regeneration .

Tissue Engineering

Hydrogel Development

Sodium 2-glycerophosphate is extensively used in the development of hydrogels and scaffolds for tissue engineering. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. Its ability to modulate the physical properties of hydrogels makes it a valuable component in creating injectable scaffolds for regenerative medicine .

Case Study: Injectable Nucleus Pulposus

A notable application is its use in constructing injectable hydrogels for the nucleus pulposus (NP) of intervertebral discs. In a study, sodium 2-glycerophosphate was incorporated into chitosan-based hydrogels to enhance their mechanical properties and biocompatibility, showing promise for spinal disc regeneration .

Nutritional Supplementation

Phosphate Source

this compound is utilized as a source of inorganic phosphate in clinical settings, particularly in total parenteral nutrition (TPN) . It helps prevent hypophosphatemia by providing necessary phosphate levels when patients cannot consume food orally .

Experimental Applications

Cell Culture Medium Supplementation

In laboratory settings, sodium 2-glycerophosphate is added to cell culture media to enhance mineralization processes during in vitro studies. It has been shown to modulate metabolic activities of bone cells effectively, making it a critical additive for experiments focused on bone biology .

Wirkmechanismus

The mechanism of action of cytidine 3’-monophosphate involves its incorporation into RNA molecules, where it participates in the synthesis and regulation of nucleic acids . It acts as a substrate for various enzymes, including ribonuclease and nucleotidases, which catalyze its phosphorylation and dephosphorylation . These enzymatic reactions are essential for maintaining the balance of nucleotides within the cell and ensuring proper cellular function .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Solubility : Freely soluble in water .

- pH : ~9.5 (aqueous solution) .

- Applications: Primarily used in biochemical research as a phosphate donor and phosphatase inhibitor . It also promotes bone mineralization in cell culture studies .

- Storage : Stable at -20°C; stock solutions (1 M) require filtration (0.2 µm) and aliquot storage .

Comparison with Structurally or Functionally Similar Compounds

Sodium Tripolyphosphate (STPP)

CAS 7758-29-4

- Formula : Na₅P₃O₁₀ (anhydrous) or Na₅P₃O₁₀·6H₂O (hexahydrate) .

- Molar Mass : 367.86 g/mol (anhydrous), 475.94 g/mol (hexahydrate) .

- pH : 9.1–10.1 (1% solution) .

- Key Differences: Structure: Linear polyphosphate chain vs. glycerol-bound phosphate in Sodium 2-glycerophosphate. Function: Industrial sequestrant, detergent additive, and food texturizer . Safety: Non-hazardous under normal handling .

Sodium Thiosulfate Pentahydrate

Sodium Metasilicate Pentahydrate

CAS 10213-79-3

Sodium Pyrophosphate Decahydrate

CAS 13472-36-1

- Formula : Na₄P₂O₇·10H₂O .

- Molar Mass : 446.06 g/mol.

- Key Differences: Structure: Diphosphate (P₂O₇⁴⁻) with higher sodium content. Applications: Food emulsifier, buffering agent . Solubility: Less soluble in ethanol compared to Sodium 2-glycerophosphate .

Comparative Analysis Table

Unique Advantages of this compound

- Biochemical Specificity : Its glycerol-bound phosphate structure mimics natural phospholipids, making it ideal for enzymatic studies (e.g., phosphatase inhibition) .

- Stability : Hydrated form ensures solubility and controlled release of phosphate in cell cultures .

- Low Toxicity: Classified as non-hazardous, unlike sulfur-containing analogs (e.g., Sodium Thiosulfate) .

Biologische Aktivität

Sodium 2-glycerophosphate pentahydrate, commonly known as sodium β-glycerophosphate pentahydrate, is a compound that has garnered attention in various biomedical applications due to its biological activities. This article explores its role as a phosphatase inhibitor, its effects on bone mineralization, and its applications in tissue engineering and cell growth.

- Chemical Formula : C₃H₇O₆PNa₂ · 5H₂O

- Molecular Weight : 306.11 g/mol

- CAS Number : 13408-09-8

- Solubility : Soluble in water

1. Phosphatase Inhibition

Sodium 2-glycerophosphate acts as a phosphatase inhibitor , which is crucial in various biochemical pathways. By inhibiting phosphatases, it helps maintain phosphate levels within biological systems, which is essential for numerous cellular functions including energy metabolism and signal transduction .

2. Bone Matrix Mineralization

One of the primary biological activities of sodium 2-glycerophosphate is its ability to promote bone matrix mineralization . It serves as a source of phosphate ions, which are critical for osteoblast function and bone formation. Research indicates that sodium β-glycerophosphate enhances the mineralization process in vitro by modulating the metabolic activity of bone cells .

3. Tissue Engineering Applications

Sodium 2-glycerophosphate is widely utilized in the development of hydrogels and scaffolds for tissue engineering. Its ability to provide phosphate ions facilitates the creation of environments conducive to cell growth and differentiation. For instance, it has been used to prepare thermo-sensitive chitosan hydrogels that serve as scaffolds for injectable nucleus pulposus in intervertebral disc regeneration .

Study on Bone Density Improvement

A clinical study by Mazouri et al. demonstrated that sodium glycerophosphate supplementation improved bone density in preterm infants. This study highlighted the compound's potential benefits in pediatric populations requiring enhanced mineralization due to developmental challenges .

Phosphate Bioavailability Comparison

In a randomized controlled trial comparing sodium glycerophosphate with inorganic phosphate in parenteral nutrition, researchers found no significant difference in serum phosphate levels between the two groups. However, sodium glycerophosphate showed a higher bioavailability of phosphate, suggesting its efficacy as a phosphorus source in clinical settings .

Applications Summary Table

| Application Area | Description |

|---|---|

| Phosphatase Inhibition | Maintains phosphate levels; crucial for cellular functions |

| Bone Mineralization | Promotes osteoblast activity; enhances bone matrix formation |

| Tissue Engineering | Used in hydrogels and scaffolds; supports cell growth and differentiation |

| Parenteral Nutrition | Serves as a phosphorus supplement; improves bioavailability compared to traditional inorganic sources |

Q & A

Q. What are the standard synthesis methods for sodium 2-glycerophosphate pentahydrate, and how do reaction conditions influence purity and yield?

Synthesis typically involves glycerophosphorylation of glycerol with phosphoric acid derivatives under controlled pH (8–10) and temperature (40–60°C). Key variables include precursor stoichiometry (e.g., sodium hydroxide for neutralization), reaction time, and purification steps (e.g., recrystallization from aqueous ethanol). Impurities like unreacted glycerol or inorganic phosphates can be minimized via iterative crystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- FTIR : Confirms phosphate (PO₄³⁻ ~1000 cm⁻¹) and hydroxyl (OH ~3400 cm⁻¹) groups.

- NMR : ³¹P NMR identifies phosphate bonding; ¹H/¹³C NMR resolves glycerol backbone structure.

- XRD : Validates crystalline structure and hydration state by matching with reference patterns.

- HPLC : Quantifies purity by separating residual glycerol or phosphate contaminants .

Q. What storage and handling protocols are critical to prevent decomposition?

Store in airtight, desiccated containers at 4°C to minimize hygroscopic water absorption. Use inert atmospheres (e.g., nitrogen) during weighing. Follow SOPs for PPE (gloves, goggles) and spill management, as outlined for similar hygroscopic phosphates .

Advanced Research Questions

Q. How can experimental designs mitigate hygroscopicity during kinetic studies?

Q. How should researchers resolve contradictions in reported stability data across pH/temperature conditions?

Q. What role does this compound play in phosphatase assays, and how can buffer formulation enhance reproducibility?

As a phosphatase substrate, its hydrolysis rate depends on enzyme specificity (e.g., alkaline phosphatase). Optimize buffer conditions by:

Q. Which computational models predict hydration dynamics and degradation pathways in aqueous solutions?

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.